5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one
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Overview
Description
5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-triaminopyrimidine.
Methylation: The methylamino group is introduced using methylamine in the presence of a suitable catalyst.
Cyclization: The final step involves cyclization to form the pyrimidin-4(1H)-one ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified amino groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the dimethylamino and methylamino groups.
5-Amino-2,4,6-trimethylpyrimidine: Contains additional methyl groups but lacks the dimethylamino and methylamino groups.
2,4-Diamino-6-methylpyrimidine: Contains amino groups but lacks the dimethylamino group.
Uniqueness
5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one is unique due to the presence of both dimethylamino and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and chemical synthesis.
Properties
CAS No. |
61693-35-4 |
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Molecular Formula |
C7H13N5O |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-2-(dimethylamino)-4-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H13N5O/c1-9-5-4(8)6(13)11-7(10-5)12(2)3/h8H2,1-3H3,(H2,9,10,11,13) |
InChI Key |
MPZTWXWULBWKJO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)NC(=N1)N(C)C)N |
Origin of Product |
United States |
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